2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines, a group of compounds to which this molecule belongs, have been suggested to play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (MAO) activity in the brain .
Cellular Effects
Related tetrahydroisoquinolines have been shown to influence neurotransmitter function and may have neuroprotective effects .
Molecular Mechanism
It is known that tetrahydroisoquinolines can inhibit MAO activity, suggesting that they may interact with this enzyme .
Metabolic Pathways
Related tetrahydroisoquinolines are known to be involved in the metabolism of neurotransmitters .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXJSKGJQOTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673814 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20335-68-6 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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